B1576975 Peptide leucine arginine precursor

Peptide leucine arginine precursor

Cat. No.: B1576975
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide leucine arginine precursor is a chemical intermediate designed for the research and development of bioactive peptides in a laboratory setting. It serves as a key building block in solid-phase peptide synthesis (SPPS), a method extensively used for constructing arginine-containing peptides . This precursor molecule is particularly valuable for synthesizing peptides with structural similarities to potent serine protease inhibitors, such as the Bowman-Birk-like inhibitor known as peptide leucine arginine (pLR), which has shown therapeutic potential in preclinical models, for instance, in reducing allergic airway inflammation . The presence of the arginine residue is critical, as its guanidino group is often the key functional moiety in interactions with biological targets, including proteases . Furthermore, arginine-rich peptides are a subject of significant scientific interest due to their unique ability to cross cellular membranes and the blood-brain barrier, making them promising candidates for drug delivery and the development of therapeutics for neurodegenerative conditions . Researchers can utilize this precursor to explore structure-activity relationships, particularly by developing Nω-alkyl-arginine analogues aimed at modulating properties like bioavailability, proteolytic resistance, and binding affinity . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

LVRGCWTKSYPPKPCFVR

Origin of Product

United States

Iii. Functional Characterization of Peptides Containing Leucine and Arginine

Immunomodulatory Roles and Mechanisms

Peptides containing leucine (B10760876) and arginine are potent modulators of the immune system. Their activity stems from direct interactions with immune cells and their ability to influence critical signaling pathways that govern inflammatory responses.

Research has identified specific leucine-arginine (LR) peptides with significant immunomodulatory potential. A notable example is the peptide leucine-arginine (pLR), an octadecapeptide originally isolated from the skin of the Northern Leopard frog, Rana pipiens. nih.gov This peptide has been shown to interact directly with several types of immune cells.

One of its primary observed effects is the potent, non-cytolytic release of histamine (B1213489) from rat peritoneal mast cells. nih.govresearchgate.net This activity suggests a direct interaction with mast cell surfaces, triggering degranulation. Furthermore, pLR has been found to inhibit the early development of granulocyte-macrophage colonies from bone marrow stem cells, indicating it can influence hematopoietic processes without inducing apoptosis in mature neutrophils. nih.govresearchgate.net

The amino acids themselves contribute to these signaling roles. Leucine is known to be a key activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a critical regulator of T-cell proliferation, differentiation, and function. nih.gov The mTOR signaling pathway integrates signals from nutrients and growth factors to control cell growth and metabolism, and leucine's ability to activate it is crucial for T-cell activation during an adaptive immune response. nih.gov Arginine is also essential for immune cell function, serving as a precursor for nitric oxide (NO), a molecule with antimicrobial properties and a role in various signaling pathways. ontosight.ainih.gov The availability of arginine can profoundly affect the biology of macrophages, dendritic cells, and T cells, influencing whether an immune response is pro-inflammatory or anti-inflammatory. nih.gov

The interaction of LR peptides with immune cells translates into a significant modulation of inflammatory responses. The competition between two key enzymes, nitric oxide synthase (NOS) and arginase, for their common substrate, arginine, is central to regulating inflammation. nih.gov By influencing arginine availability or interacting with inflammatory pathways, these peptides can alter the course of an inflammatory event.

The peptide pLR has demonstrated therapeutic potential in a murine asthma model, a condition characterized by allergic airway inflammation where the serine protease tryptase plays a crucial role. nih.gov Treatment with pLR during allergen challenge was shown to reduce the acute asthma phenotype. nih.gov More significantly, its application in a chronic asthma model decreased the development of chronic airway inflammation and tissue remodeling, highlighting its ability to modulate long-term inflammatory processes. nih.gov This effect is largely attributed to its inhibition of tryptase, which is released from mast cells during an allergic response. nih.govacs.org

In vivo studies have shown that treatment with pLR can significantly reduce the levels of mouse mast cell protease-1 (mMCP-1) in ovalbumin-immunized mice, providing further evidence of decreased mast cell activation. acs.org This demonstrates a direct link between the peptide's activity and the modulation of key markers of allergic inflammation.

Treatment GroupEffect on mMCP-1 LevelsReference
Ovalbumin-immunized mice8-fold increase in serum mMCP-1 acs.org
Ovalbumin-immunized mice + pLRSignificant reduction in serum mMCP-1 acs.org
Ovalbumin-immunized mice + SFTI-1Significant reduction in serum mMCP-1 acs.org

Enzymatic Inhibition and Substrate Specificity

A key function of certain leucine-arginine peptides is the inhibition of specific enzymes, particularly serine proteases. Their structure allows them to bind tightly to the active sites of these enzymes, blocking their catalytic activity.

The frog-skin-derived peptide, pLR, is a potent inhibitor of serine proteases. nih.govacs.org Its primary sequence and conformation show strong structural similarity to the Bowman–Birk family of inhibitors (BBI), which are found in plants, and the sunflower trypsin inhibitor-1 (SFTI-1). acs.orgresearchgate.net These inhibitors are known for their high affinity and specificity.

Functional analysis reveals that pLR is a highly effective trypsin inhibitor, with inhibition constants (Ki) in the nanomolar range. nih.govacs.org Due to its small size, it is also capable of inhibiting tryptase, a larger serine protease that many bigger inhibitors, like BBI, cannot effectively block. acs.orgresearchgate.net Tryptase is a key mediator in allergic inflammation, making pLR a molecule of significant therapeutic interest. nih.gov

InhibitorTarget EnzymeInhibition Constant (Ki)Reference
pLRTrypsin110 nM acs.org
BBI (Soybean)Trypsin8 nM acs.org
SFTI-1Trypsin8 nM acs.org

The inhibitory activity of pLR is intrinsically linked to its structure. The peptide is an octadecapeptide with the sequence LVRGCWTKSYPPKPCFVR, featuring a disulfide bridge between the cysteine residues at positions 5 and 15. nih.gov This cyclization creates a rigid tertiary loop structure that is conformationally similar to the reactive loop of BBI and SFTI-1. nih.govacs.org This rigid structure is crucial for its function, as it presents a substrate-like conformation that can fit into the active site of serine proteases like trypsin. mdpi.com

The stability conferred by the cyclic structure and disulfide bond makes the peptide more resistant to proteolysis, enhancing its potential as an inhibitor. nih.gov The specific amino acid sequence within the loop determines its specificity for different proteases. The presence of arginine and other key residues in the loop facilitates strong binding interactions within the enzyme's active site, leading to potent inhibition. acs.org

Membrane Interactions and Translocation Mechanisms

Peptides rich in leucine and arginine often possess the ability to interact with and, in some cases, cross biological membranes. This capability is driven by the interplay between arginine's positive charge, which facilitates interaction with negatively charged membrane surfaces, and leucine's hydrophobicity, which promotes insertion into the lipid core.

A high-throughput screen designed to find peptides that can spontaneously cross lipid bilayers identified a consensus motif, LRLLR, in many of the selected sequences. nih.gov This suggests that specific patterns of leucine and arginine are critical for spontaneous membrane translocation. Further studies on variants of this motif revealed that while the LRLLR sequence supports translocation, the surrounding sequence context is also important for efficiency. nih.gov

The peptide pLR was found to effectively permeabilize negatively charged unilamellar lipid vesicles but not neutral ones, a finding consistent with its non-hemolytic action and suggesting an electrostatic attraction to specific membrane compositions. nih.gov

The mechanisms of translocation can vary. Some leucine-arginine motif peptides appear to translocate faster at higher concentrations, suggesting that cooperative interactions between peptides or a degree of membrane perturbation are involved. nih.gov In contrast, another spontaneous membrane-translocating peptide, TP2, translocates more slowly at higher concentrations, indicating it likely acts as a monomer. nih.gov Some of these peptides, including TP2 and the LRLLR motif peptide, induce the translocation of lipids (flip-flop), suggesting a mechanism where lipids may chaperone the peptide across the bilayer. nih.gov For other arginine-rich peptides, molecular dynamics simulations show that arginine residues can serve as a "molecular hinge," maintaining contact with the lipid headgroups while hydrophobic residues penetrate deeper into the membrane core, facilitating translocation. nih.gov

Role of Leucine-Arginine Motifs in Membrane Permeabilization

The arrangement of leucine and arginine within a peptide sequence can create motifs that facilitate interaction with lipid bilayers. A key area of research has been on Spontaneous Membrane Translocating Peptides (SMTPs), which can cross synthetic lipid bilayers without requiring energy and, notably, without causing significant membrane disruption or permeabilization. nih.govresearchgate.netnih.gov

A high-throughput screening of a synthetic peptide library identified a conserved five-residue consensus motif, LRLLR, in many 12-residue SMTPs. nih.gov Further investigation into the mechanism of these peptides revealed that their interaction with the membrane is complex. For instance, a parent SMTP known as TP2 and a peptide consisting of the LRLLR motif were found to induce the translocation of lipids from one leaflet of the bilayer to the other (a "flip-flop" mechanism), which suggests that lipids may act as chaperones, guiding them across the membrane. nih.gov However, other motif-containing peptides did not induce this lipid flip-flop, indicating that alternative translocation mechanisms are also at play. nih.gov

This ability to translocate without causing leakage is a distinct feature compared to other antimicrobial peptides that function by permeabilizing bacterial membranes. For example, the antimicrobial peptide parasin, which is also rich in cationic residues, operates by disrupting the membrane. nih.gov Studies on parasin have shown that increasing its arginine content directly enhances its membrane-permeabilizing activity. nih.gov In contrast, many SMTPs containing leucine-arginine motifs achieve cellular entry while preserving membrane integrity. nih.gov

Influence of Sequence Context on Spontaneous Membrane Translocation

While specific motifs like LRLLR are clearly important, research has demonstrated that the motif alone is not sufficient to dictate the efficiency of membrane translocation. The surrounding amino acid sequence, or "sequence context," plays a crucial role. nih.gov

A study that synthesized and tested seven variants of an LRLLR-containing peptide (LRLLRWC) found that while several variants could translocate into synthetic vesicles at rates comparable to the parent SMTP, TP2, the peptide with the original conserved LRLLR motif was not the fastest. nih.gov This highlights that the residues flanking the core motif significantly influence translocation efficiency. nih.gov

Further evidence for the importance of sequence context includes:

Concatenation: Linking identical motifs together resulted in slower translocation compared to the single motif alone. nih.gov

Side-Chain Modification: Creating variants of the TP2 peptide with shorter or longer arginine side-chain analogs also led to slower translocation rates. nih.gov

Iterative Design: Another study used a 12-residue SMTP, PLIYLRLLRGQF, which contains a conserved 9-residue motif (PLI[L/Y]LRLLR), as a template for rational design. researchgate.netresearchgate.net By creating and testing iterative derivatives, researchers aimed to systematically uncover the sequence determinants that govern spontaneous translocation. researchgate.netresearchgate.net

These findings collectively indicate that the relationship between sequence and function is not simply additive. nih.gov The intricate interplay between the motif and its neighboring residues makes the rational engineering of novel SMTPs a challenging task, underscoring the complexity of these peptide-membrane interactions. nih.gov

Other Biological Activities

Beyond their ability to cross membranes, peptides containing leucine and arginine are involved in a range of other critical biological processes, from mediating cell attachment and recognizing specific protein receptors to defending the host against microbial pathogens.

Cell-Attachment and Receptor Recognition Motifs

The specific sequence of amino acids in a peptide determines its ability to bind to cell surface receptors and extracellular matrix (ECM) components, thereby mediating cell adhesion, signaling, and migration. Several leucine- and arginine-containing motifs have been identified as key players in these processes.

Basic Amino Acid Motifs: Peptides rich in basic amino acids, particularly arginine, are potent mediators of cell adhesion. jst.go.jp For example, synthetic octaarginine (R8) has been shown to be highly effective at promoting the attachment of human dermal fibroblasts to a substrate, with activity stronger than that of poly-lysine peptides. jst.go.jp This is often attributed to the strong hydrogen bonds arginine can form with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface. jst.go.jp

RGD Motif: The Arginine-Glycine-Aspartic acid (RGD) sequence is one of the most well-characterized cell attachment motifs. jst.go.jp It is found in many ECM proteins and is recognized by a large family of cell surface receptors called integrins. jst.go.jp

Collagen-Binding Motifs: Fibrillar collagens support cell adhesion primarily through integrins that recognize specific motifs. scirp.org These often take the form of GXX'GEX”, where X is a hydrophobic residue (like leucine), X' is frequently hydroxyproline, and X” is often arginine (R). scirp.org Specific examples of such integrin-binding motifs found in collagen include GFOGER, GROGER, and GLOGEN. scirp.org

RRL Motif: The tripeptide Arg-Arg-Leu (RRL) has been identified as a potent tumor-homing motif. acs.org Its biological target was found to be Heat Shock Protein 70 (HSP70), which can be present on the surface of cancer cells. The RRL peptide interacts with HSP70, facilitating its internalization through clathrin-dependent endocytosis and macropinocytosis. acs.org

Plant-Specific Motifs: In plants, a signature ligand recognition motif of Arg-x-Arg (where x is any amino acid) has been found in a subfamily of leucine-rich repeat receptor kinases (LRR-RKs). nih.gov Another related motif, RxGG, is responsible for the specific recognition of root meristem growth factor (RGF) peptides. nih.gov

The table below summarizes key examples of these recognition motifs.

Motif SequenceName/ClassTarget/ReceptorBiological Function
RRRRRRRROctaarginine (R8)Heparan sulfate proteoglycansCell adhesion
RGDRGD peptideIntegrins (e.g., αvβ3)Cell adhesion, migration
GFOGER, GROGERCollagen-like peptideIntegrins (e.g., α1β1, α2β1)Cell adhesion to collagen
RRLRRL peptideHeat Shock Protein 70 (HSP70)Tumor homing, cell internalization
RxGGRGF Receptor MotifLeucine-Rich Repeat Receptor Kinases (RGFRs)Recognition of plant growth factors

Antimicrobial Properties and Activity Spectra

Peptides containing arginine and leucine are fundamental components of the innate immune system in many organisms, acting as antimicrobial peptides (AMPs). mdpi.comnih.gov The cationic nature of arginine allows these peptides to preferentially target the negatively charged membranes of bacteria, while the hydrophobicity of leucine facilitates membrane insertion and disruption. nih.gov

Arginine-rich peptides typically exhibit broad-spectrum activity, effective against both Gram-positive and Gram-negative bacteria. nih.gov A systematic analysis of known AMPs revealed that leucine is significantly more prevalent in forming amino acid-rich AMPs than isoleucine or valine. mdpi.com Amphibians are a particularly rich source of leucine-rich AMPs. mdpi.com

The mechanism of action for these AMPs can vary. Many function by directly permeabilizing the bacterial membrane, leading to cell lysis. nih.gov However, some peptides, such as buforin II, are capable of translocating across the bacterial membrane without causing lysis and instead act on internal cellular targets. nih.gov

Research has consistently shown that modulating the leucine and arginine content can optimize antimicrobial potency:

Studies on histone-derived peptides like parasin and buforin II demonstrated that replacing lysine (B10760008) residues with arginine significantly increased antimicrobial activity against E. coli. This enhancement was observed for both the membrane-permeabilizing peptide (parasin) and the translocating one (buforin II). nih.gov

Work on myxinidin, a peptide from hagfish mucus, showed that its antimicrobial activity could be optimized. nih.gov The most potent analogues were created by adding a tryptophan at the N-terminus and strategically substituting three other residues with arginine. nih.gov

Peptide leucine arginine (pLR), a cyclic peptide from frog skin, is another example of a peptide with antimicrobial properties. researchgate.net

The following table provides examples of antimicrobial peptides where leucine and arginine are key components.

Peptide NameOrganism/SourceAntimicrobial Spectrum
Poly-L-arginine (PLA) SyntheticEscherichia coli O157:H7, Staphylococcus aureus
Myxinidin Hagfish (Myxine glutinosa)Gram-negative and Gram-positive bacteria, including human and fish pathogens
Buforin II Asian toad (Bufo bufo gargarizans)Broad-spectrum, including E. coli
Parasin Catfish (Parasilurus asotus)Broad-spectrum, including E. coli
Peptide Leucine Arginine (pLR) Northern Leopard Frog (Rana pipiens)General antimicrobial properties noted
Dermaseptins Amphibians (e.g., tree frogs)Bacteria, viruses, fungi, parasites

Iv. Molecular and Structural Biology of Leucine and Arginine Rich Peptides

Primary Sequence Analysis and Conservation

The primary structure of a peptide, its unique amino acid sequence, is the foundation of its higher-order structure and function. msu.edu The peptide leucine (B10760876) arginine (pLR), isolated from the skin of the Northern Leopard frog (Rana pipiens), is an octadecapeptide with the primary sequence LVRGCWTKSYPPKPCFVR. nih.gov A key feature of pLR is the disulfide bridge connecting the cysteine residues at positions 5 and 15, which cyclizes a portion of the peptide. nih.gov This cyclic structure is a common feature in a class of peptides with diverse biological activities. researchgate.net

The primary sequence of pLR shares similarities with the reactive loop of plant-derived Bowman-Birk inhibitors (BBIs) and the sunflower trypsin inhibitor-1 (SFTI-1). researchgate.netnih.gov This resemblance in the primary structure suggests a potential conservation of function, particularly in protease inhibition. While the term "precursor" often refers to a larger protein from which the final peptide is cleaved, specific precursor protein information for pLR is not extensively documented in the available research. However, the existence of related proline- and arginine-rich end leucine-rich repeat proteins (PRELPs) with their own precursors suggests that such a biosynthetic pathway is common for this class of proteins. nih.gov

PropertyDescription
Peptide Name Peptide Leucine Arginine (pLR)
Source Skin of the Northern Leopard frog (Rana pipiens)
Primary Sequence LVRGCWTKSYPPKPCFVR
Key Feature Disulfide bridge between Cys5 and Cys15

Secondary and Tertiary Structure Elucidation

The three-dimensional conformation of a peptide is critical to its biological activity. The elucidation of the secondary and tertiary structure of peptides like pLR relies on a combination of sophisticated analytical techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their native conformation. uzh.ch For peptides rich in specific amino acids like leucine and arginine, NMR can reveal detailed information about the spatial arrangement of atoms. nih.gov The conformational properties of pLR in solution have been determined using NMR spectroscopy, which confirmed a rigid tertiary loop structure with flexible end regions. nih.govnih.gov This structural arrangement is crucial for its interaction with target molecules.

The process of structure determination by NMR involves several steps, including the assignment of proton frequencies and the analysis of the Nuclear Overhauser Effect (NOE), which provides information about the distances between protons. uzh.ch For arginine-rich peptides, specific NMR techniques can be employed to study the dynamics of the arginine side chains, which are often involved in key interactions. nih.gov

In conjunction with experimental techniques, molecular modeling and dynamics simulations provide a dynamic view of peptide structures and their interactions. Molecular modeling of pLR predicted its rigid tertiary loop structure, a finding that was later confirmed by experimental data. nih.gov

Molecular dynamics (MD) simulations can be used to study the behavior of peptides, such as arginine-rich peptides, in different environments, like in the presence of a cell membrane. dp.technih.gov These simulations have shown that arginine residues can "snorkel" towards the water-membrane interface, which is a critical aspect of the mechanism for some cell-penetrating peptides. nih.gov For peptides with defined structures like pLR, MD simulations can help in understanding the flexibility of different parts of the molecule and how this flexibility relates to its function. tue.nl

TechniqueApplication to Leucine-Arginine PeptidesKey Findings for pLR
NMR Spectroscopy Determination of 3D structure in solution.Confirmed a rigid tertiary loop with flexible ends.
Molecular Modeling Prediction of tertiary structure.Predicted the rigid loop structure prior to experimental confirmation.
Molecular Dynamics Simulation of peptide dynamics and interactions.Provides insights into the flexibility and interaction mechanisms.

Structure-Function Relationship Studies

The specific three-dimensional structure of pLR is directly responsible for its biological activities. The rigid cyclic core and the flexible terminal regions appear to be critical for its function as a potent trypsin inhibitor, with inhibitory constants (Ki) in the nanomolar range. researchgate.netnih.gov This inhibitory activity is attributed to the structural similarity of its reactive loop to that of other known trypsin inhibitors. nih.gov

Furthermore, pLR exhibits immunomodulatory properties, such as inducing histamine (B1213489) release from mast cells. nih.gov The ability of pLR to interact with and permeabilize negatively charged lipid vesicles, but not neutral ones, is consistent with its non-hemolytic action and is a direct consequence of its structure and the distribution of charged and hydrophobic residues. nih.gov The arginine residues, with their positively charged guanidinium (B1211019) groups, are likely key to this interaction with negatively charged membranes. The structure-function relationship of pLR demonstrates how a compact, constrained peptide can achieve high potency and selectivity for its biological targets. nih.gov

V. Methodologies for Research on Leucine and Arginine Containing Peptides

Isolation and Purification Techniques from Biological Sources

The initial step in studying peptides from natural origins involves their extraction and purification from complex biological mixtures. A common approach begins with the extraction of total proteins and peptides from a source material, such as animal bone marrow, using aqueous solutions. nih.gov Subsequent purification is typically achieved through a series of fractionation steps designed to separate molecules based on their physicochemical properties.

One widely used method is ammonium (B1175870) sulfate (B86663) precipitation , which separates proteins and peptides based on their solubility at high salt concentrations. By incrementally increasing the salt concentration, different fractions of proteins and peptides can be selectively precipitated and collected. For instance, studies on bovine and caprine bone marrow have utilized 50% ammonium sulfate saturation to obtain fractions with high protein content. nih.gov

The resulting fractions can be further purified and characterized using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) . This method separates molecules based on their molecular weight, allowing for the visualization of protein and peptide bands within a sample. nih.gov Research on various animal bone marrows has demonstrated distinct protein and peptide profiles using SDS-PAGE, with molecular weights ranging from approximately 4.1 kDa to over 66 kDa. nih.gov

The yield and protein content from these initial extraction and fractionation steps can vary significantly depending on the source material.

Table 1: Protein Extraction Yield and Content from Various Animal Bone Marrows

Bone Marrow Source Extraction Yield (%) Protein Content of 50% Ammonium Sulfate Fraction (mg/mL)
Bovine (BBMP) 18.3 52.3
Caprine (CBMP) 22.5 56.5
Ovine (SBMP) 25.4 Not specified
Porcine (HBMP) 28.6 Not specified

Data sourced from a study on the isolation of proteins and peptides from domestic animals' bone marrow. nih.gov

Following these initial purification steps, more advanced chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are often employed to isolate specific peptides for sequencing and functional analysis. mdpi.com

Peptide Synthesis Strategies

While isolation from natural sources is one approach, chemical synthesis provides a more controlled and scalable method for obtaining specific leucine- and arginine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) is the predominant methodology for chemically producing peptides. du.ac.in This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. du.ac.in The process is characterized by a repeating cycle of steps:

Anchoring: The first amino acid is attached to the solid resin support. du.ac.in

Deprotection: The temporary protecting group on the α-amino group of the attached amino acid is removed to allow for the next coupling reaction. du.ac.in The most common strategy, Fmoc/tBu, uses the base-labile Fluorenylmethoxycarbonyl (Fmoc) group for this purpose. du.ac.inrsc.org

Coupling: The next amino acid in the sequence, with its own α-amino group protected, is activated and coupled to the deprotected amino group of the resin-bound chain. du.ac.in

Washing: Excess reagents are washed away before the next cycle begins.

This cyclical process is repeated until the desired peptide sequence is assembled. In the final step, the completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). du.ac.in The efficiency and automation of SPPS have made it the method of choice for producing peptides for research. du.ac.in

Several strategies have been developed to overcome these challenges:

Double Coupling: A straightforward and effective method is to simply repeat the coupling step for the arginine residue to ensure the reaction goes to completion. biotage.com This strategy is also often used when coupling any amino acid to a sterically hindered residue or when adding multiple identical amino acids in a row. biotage.com

Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can enhance reaction kinetics by increasing the probability of molecular interactions. biotage.com

Side-Chain Anchoring: A more advanced approach involves anchoring the arginine residue to the resin via its side chain. This requires a specialized linker but allows the α-carboxylic group to remain available for modifications, such as the attachment of a fluorophore. nih.govacs.orgresearchgate.net One method builds the guanidine (B92328) group directly on the resin from an ornithine precursor, avoiding the need for complex linkers. nih.govacs.org

Optimized Reagent Combinations: Research has shown that specific combinations of coupling reagents can improve the incorporation of challenging residues. For example, using Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) has been shown to allow the successful use of arginine without any side-chain protection at all, which improves the atom economy and sustainability of the synthesis. rsc.orgrsc.org

In Vitro Assays for Functional Analysis

Once a peptide is isolated or synthesized, its biological activity can be assessed through a variety of in vitro assays.

To evaluate the immunomodulatory effects of peptides, such as their ability to trigger or inhibit allergic-type responses, cell-based assays are essential. These assays often use specialized immune cells like mast cells or basophils, which are key players in inflammatory and allergic reactions. revvity.comcriver.com Upon activation, these cells degranulate, releasing a host of inflammatory mediators, including histamine (B1213489) and various proteases like tryptase. criver.com

The general principle of these assays involves incubating the cells with the test peptide and then measuring the release of specific mediators. Common systems include:

Primary Human Cells: Mast cells can be differentiated from human CD34+ progenitor cells, providing a physiologically relevant model. criver.com Peripheral blood basophils can also be isolated from donors. revvity.com

Cell Lines: The rat basophilic leukemia (RBL-2H3) cell line is a widely used model for studying histamine release. revvity.com

Engineered Reporter Cells: Cell lines can be engineered to express specific receptors, such as Mas-related G-protein-coupled receptor X2 (MRGPRX2), which is known to be involved in drug-induced histamine release. nih.gov

Activation can be triggered by various stimuli, including allergens, anti-IgE antibodies, or receptor agonists like substance P. revvity.comcriver.com The release of histamine can be quantified using sensitive techniques like Homogeneous Time Resolved Fluorescence (HTRF), which is a competitive immunoassay format. revvity.com Other markers of activation, such as the upregulation of the cell surface protein CD63 or the release of tryptase, can also be measured. criver.com

Table 2: Examples of Cell-Based Systems for Immunomodulation Assays

Cell Type Stimulus Example Measured Endpoint Reference
Human Mast Cells (differentiated from CD34+) Substance P, C5a agonist Tryptase release, CD63 expression criver.com
Human Peripheral Blood Basophils Anti-IgE antibody, Ionomycin Histamine release revvity.com
Rat Basophils (RBL-2H3 cell line) Ionomycin Histamine release revvity.com
Human MRGPRX2-expressing cells Valemetostat tosylate Receptor activation (EC50) nih.gov

Many biologically active peptides function by inhibiting proteases, enzymes that cleave other proteins and peptides. nih.govku.edu The inhibitory potential of a leucine-arginine peptide can be quantified using biochemical assays. These assays typically rely on a generic protease substrate that produces a detectable signal upon cleavage. gbiosciences.com

A common approach uses a protein substrate, like casein, that is heavily labeled with a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate, FITC) to the point where the fluorescence is quenched. gbiosciences.comthermofisher.com When a protease digests this substrate, fluorescent fragments are released, resulting in an increase in signal. gbiosciences.com

The assay is performed by mixing the protease and the fluorogenic substrate in the presence and absence of the inhibitory peptide. A reduction in the fluorescent signal in the presence of the peptide indicates inhibition. By measuring the rate of the reaction at various concentrations of the inhibitor and substrate, key kinetic parameters can be determined. thermofisher.com Using analyses such as Lineweaver-Burk plots, one can determine not only the potency of the inhibitor, often expressed as the inhibition constant (Kᵢ), but also its mechanism of inhibition (e.g., competitive, non-competitive). mdpi.com These quantitative assays are crucial for characterizing the specific biochemical function of a potential protease-inhibiting peptide. ku.edugbiosciences.com

Membrane Permeabilization and Translocation Assays

The ability of leucine- and arginine-containing peptides to interact with and cross cell membranes is a critical determinant of their biological activity. A variety of biophysical assays are employed to study these phenomena, distinguishing between membrane permeabilization—the disruption of membrane integrity leading to leakage—and translocation, the passage of the peptide itself across the bilayer, ideally without causing significant damage. nih.govmdpi.com

A fundamental approach to studying these interactions involves the use of model membrane systems, most commonly large unilamellar vesicles (LUVs). nih.gov These synthetic vesicles can be composed of specific phospholipids, such as 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), to mimic the composition of biological membranes. nih.gov

Translocation Assays: To specifically measure the ability of a peptide to cross a lipid bilayer without disrupting it, a translocation assay is often used. nih.gov In one common setup, peptides are incubated with LUVs that encapsulate a fluorescent probe. The amount of peptide that has successfully translocated into the vesicles can be quantified after separating the vesicles from the external solution. nih.gov

Research on spontaneous membrane translocating peptides (SMTPs) has identified a consensus motif rich in leucine (B10760876) and arginine, specifically LRLLR. nih.gov Studies comparing variants of this motif have shown that both the specific sequence and the broader sequence context are crucial for efficient translocation. nih.govnih.gov For instance, while several peptides with a composition of three leucines and two arginines can translocate, their rates vary significantly, indicating that the precise arrangement of these residues dictates the efficiency of membrane passage. nih.gov Interestingly, some motif peptides translocate more rapidly at higher peptide-to-lipid ratios, suggesting that cooperative interactions or bilayer perturbations aid their translocation. nih.gov Conversely, other peptides, like TP2, show slower translocation at higher concentrations, which suggests a monomeric translocation mechanism that can be inhibited by lateral interactions within the membrane. nih.gov

Membrane Permeabilization Assays: These assays measure the peptide's ability to disrupt the membrane barrier. nih.gov Techniques to assess membrane permeabilization include:

Outer-Membrane Permeability Assay: The uptake of the fluorescent dye 1-N-phenylnapthylamine (NPN) is a common method to assess the disruption of the outer membrane. NPN fluoresces weakly in aqueous environments but strongly upon entering the hydrophobic interior of a membrane. An increase in fluorescence indicates that the peptide has compromised the outer membrane, allowing NPN to enter. mdpi.com

Inner-Membrane Depolarization Assay: The potential-sensitive dye 3,3'-Dipropylthiadicarbocyanine iodide (diSC3(5)) is used to monitor the integrity of the cytoplasmic membrane potential. Depolarization of the inner membrane by the peptide causes the release of this dye from the membrane, resulting in an increase in fluorescence. mdpi.com

Ion Current Measurement: For peptides believed to form pores, ionic currents can be measured across planar phospholipid bilayers. The induction of ionic currents in the presence of a peptide, such as one composed of nine arginines (Arg-9), suggests the formation of transient pores. arxiv.org This method provides direct evidence of membrane destabilization consistent with a pore formation mechanism. arxiv.org

The following table summarizes the translocation rates of different leucine- and arginine-containing peptide variants, highlighting the importance of sequence arrangement.

Table 1: Translocation Rates of Leucine-Arginine Motif Peptides This interactive table summarizes experimental data on the translocation rates of various peptide sequences into synthetic vesicles, as described in the literature.

Peptide Sequence Relative Translocation Rate Key Finding
LRLLRWC Moderate The consensus motif identified in screens; not the fastest translocator, indicating sequence context is important. nih.gov
RLRLL High One of the fastest translocating variants, showing the importance of arginine positioning. nih.gov
LLRLR High Another fast translocating variant, similar in rate to RLRLL. nih.gov
LRLRL Low A circular permutation of the fastest translocators, but with significantly slower translocation. nih.gov

| TP2 | High (at low concentration) | A parent SMTP that translocates as a monomer; rate is inhibited by higher concentrations. nih.gov |

In Vivo Model Systems for Biological Activity Assessment

To evaluate the therapeutic potential of leucine- and arginine-containing peptides in a complex biological system, researchers rely on in vivo animal models. futurehealthjournal.com These models are indispensable for studying disease progression, immune responses, and the efficacy of potential therapies in a controlled setting before any consideration for human trials. futurehealthjournal.com

Murine Models for Inflammatory Diseases

Murine models are extensively used to simulate human inflammatory and autoimmune diseases, providing a platform to test the anti-inflammatory activity of novel peptides. futurehealthjournal.comwuxibiology.com The choice of model depends on the specific disease being studied.

Models for Inflammatory Bowel Disease (IBD): A common model for IBD is induced by the rectal administration of haptens like 2,4,6-trinitrobenzenesulfonic acid (TNBS). nih.gov This chemical induces a chronic inflammatory response in the colon, mimicking aspects of Crohn's disease. In such models, the efficacy of a test peptide is assessed by monitoring parameters like weight loss, colon length (which shortens with inflammation), and histological scoring of tissue damage. nih.gov For example, an engineered cyclic peptide was shown to be effective in reducing inflammation in a TNBS-induced mouse model of acute colitis. nih.gov

Models for Pulmonary Inflammation: Acute lung inflammation can be induced in mice by administering endotoxin (B1171834) (lipopolysaccharide, LPS). nih.gov This model is relevant for studying conditions like acute respiratory distress syndrome. The anti-inflammatory effects of a peptide are quantified by measuring the infiltration of inflammatory cells (e.g., neutrophils) into the bronchoalveolar lavage (BAL) fluid and the levels of pro-inflammatory cytokines such as TNF-α, KC (the murine equivalent of IL-8), and MCP-1. nih.gov A study on the synthetic peptide SET-M33 demonstrated its ability to significantly inhibit neutrophil counts and reduce key pro-inflammatory cytokines in an LPS-induced pulmonary inflammation model. nih.gov

Models for Arthritis: Rheumatoid arthritis can be modeled in mice through several methods, including collagen-induced arthritis (CIA) and proteoglycan-induced arthritis (PGIA). futurehealthjournal.comwuxibiology.com In the CIA model, immunization with type II collagen leads to an autoimmune response against the joints, resulting in chronic, erosive polyarthritis similar to human RA. futurehealthjournal.com Genetically modified models, such as transgenic mice that overexpress human tumor necrosis factor-alpha (hTNFα), spontaneously develop arthritis and have been pivotal in validating anti-TNF therapies. futurehealthjournal.comwuxibiology.com

Sepsis and Systemic Inflammation Models: Systemic inflammation and sepsis can be modeled by administering LPS to induce endotoxic shock or through procedures like cecal ligation and puncture (CLP). wuxibiology.commdpi.com In the LPS-poisoned mouse model, efficacy is often measured by the survival rate over several days and the reduction of systemic inflammatory markers like TNF-α and IL-6. mdpi.com

The following table provides an overview of common murine models used to assess the anti-inflammatory activity of peptides.

Table 2: Murine Models for Assessing Anti-Inflammatory Peptide Activity This interactive table outlines various mouse models of inflammation, the methods used to induce disease, and the typical outcomes measured to evaluate peptide efficacy.

Model Inducing Agent/Method Disease Mimicked Key Assessment Parameters
TNBS-Induced Colitis 2,4,6-trinitrobenzenesulfonic acid (TNBS) Inflammatory Bowel Disease (IBD) nih.gov Weight loss, colon length, histological score of inflammation. nih.gov
LPS-Induced Pulmonary Inflammation Lipopolysaccharide (LPS) Acute Lung Injury / ARDS nih.gov Neutrophil count in BAL fluid, pro-inflammatory cytokine levels (TNF-α, KC, MCP-1). nih.gov
Collagen-Induced Arthritis (CIA) Immunization with Type II Collagen Rheumatoid Arthritis futurehealthjournal.com Clinical scoring of paw swelling, joint histology, inflammatory markers. wuxibiology.com
LPS-Induced Endotoxic Shock Lipopolysaccharide (LPS) Sepsis / Systemic Inflammation mdpi.com Survival rate, systemic cytokine levels (TNF-α, IL-6), organ damage. mdpi.com

| Experimental Autoimmune Encephalomyelitis (EAE) | Myelin Oligodendrocyte Glycoprotein (MOG) | Multiple Sclerosis (MS) wuxibiology.com | Clinical scoring of paralysis, CNS inflammation, demyelination. wuxibiology.com |

Vi. Future Directions and Research Perspectives

Exploration of Novel Leucine-Arginine Peptide Sequences

The discovery of new bioactive peptides is fundamental to advancing the field. Researchers are moving beyond traditional methods to explore the vast and largely untapped molecular space. biophysics.org The integration of 'omics' data with computational tools is becoming a cornerstone of this exploration. nih.gov

Computational and Bioinformatic Approaches:

Machine Learning and AI: Algorithms are being developed to mine genomic and proteomic databases for short open reading frames (smORFs) that may encode for novel peptides. nih.govmdpi.com Machine learning models can predict the bioactivity of peptide sequences based on their physicochemical properties, accelerating the screening process. acs.orgtmrjournals.com

In Silico Proteolysis: Computational simulations of protein digestion can predict the release of bioactive peptides from larger precursor proteins. nih.gov This allows for the targeted investigation of peptides that are likely to be generated in vivo.

Generative Models: Platforms like BindCraft are being used for the de novo design of peptide ligands for specific protein targets, offering the potential to create entirely new therapeutic molecules. biorxiv.org

One notable example of a naturally occurring leucine-arginine peptide is pLR, an octadecapeptide isolated from the skin of the Northern Leopard frog, Rana pipiens. nih.govresearchgate.net Its discovery, based on its ability to stimulate histamine (B1213489) release, highlights the potential of natural sources in identifying novel peptide structures. nih.gov The primary structure of pLR is LVRGCWTKSYPPKPCFVR, featuring a disulfide bridge between Cys(5) and Cys(15). nih.govresearchgate.net

Interactive Table: Computationally-Driven Peptide Discovery Methods

Method Description Application in Leucine-Arginine Peptide Research
Machine Learning Utilizes algorithms to predict bioactivity from sequence data. acs.orgtmrjournals.com Screening of genomic data for potential leucine-arginine containing peptides with desired functions (e.g., antimicrobial, immunomodulatory).
In Silico Proteolysis Simulates enzymatic digestion of precursor proteins to identify released peptides. nih.gov Predicting the release of novel leucine-arginine peptides from dietary or endogenous proteins.

| Generative Modeling | De novo design of peptides with high affinity for specific biological targets. biorxiv.org | Creating synthetic leucine-arginine peptides with optimized binding to disease-related proteins. |

Advanced Structural Characterization Techniques

A thorough understanding of a peptide's three-dimensional structure is crucial for deciphering its function and for rational drug design. Several advanced techniques are being employed to characterize leucine-arginine peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the solution structure of peptides like pLR. nih.govresearchgate.net These studies revealed a rigid tertiary loop structure with flexible ends, a conformation that is critical for its biological activity. nih.govresearchgate.net

Future research will likely see the increased application of:

Cryo-Electron Microscopy (Cryo-EM): For visualizing larger peptide-protein complexes at near-atomic resolution.

X-ray Crystallography: To obtain high-resolution solid-state structures of peptides and their targets.

Computational Modeling and Molecular Dynamics (MD) Simulations: To predict peptide structures and simulate their interactions with biological molecules, providing insights into their dynamic behavior. tmrjournals.comresearchgate.net

Interactive Table: Structural Characterization Techniques for Peptides

Technique Information Provided Relevance to Leucine-Arginine Peptides
NMR Spectroscopy Solution-state 3D structure and dynamics. nih.gov Elucidating the conformational properties of cyclic peptides like pLR in a physiologically relevant environment. nih.govresearchgate.net
X-ray Crystallography High-resolution solid-state 3D structure. Determining the precise atomic arrangement of leucine-arginine peptides when crystallized, and in complex with their target proteins.
Cryo-Electron Microscopy Structure of large macromolecular assemblies. Visualizing the interaction of leucine-arginine peptides with large protein complexes or membrane receptors.

| Molecular Dynamics | Simulates molecular motion and conformational changes over time. tmrjournals.com | Predicting how leucine-arginine peptides bind to their targets and the stability of these interactions. |

Elucidation of Intracellular Signaling Pathways Modulated by These Peptides

A critical area of future research is to unravel the precise intracellular signaling pathways that leucine-arginine peptides modulate. Understanding these mechanisms is key to harnessing their therapeutic potential.

Peptides can influence cellular behavior by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs), or by entering the cell to engage with intracellular targets. nih.govamericanpeptidesociety.org The amino acids leucine (B10760876) and arginine themselves are known to activate signaling pathways that promote protein synthesis and cell growth, such as the mTOR pathway. nih.govresearchgate.netmdpi.com

For instance, peptides derived from protein digestion can stimulate the secretion of cholecystokinin (B1591339) (CCK) by activating receptors like the calcium-sensing receptor (CaSR) and GPR93, leading to an increase in intracellular calcium. researchgate.net This in turn can activate signaling cascades like the ERK 1/2 and PKA pathways. researchgate.net

Future investigations will likely focus on:

Receptor Identification: Identifying the specific receptors that bind to novel leucine-arginine peptides.

Downstream Effector Mapping: Tracing the signaling cascades that are activated or inhibited following peptide binding. This includes key pathways like MAPK, PI3K/Akt, and cAMP-dependent pathways. americanpeptidesociety.orgnih.govresearchgate.net

Modulation of Gene Expression: Determining how these signaling events ultimately alter gene transcription and cellular function.

Bioengineering and Design of Peptides with Enhanced Specificity and Potency

To improve the therapeutic viability of naturally occurring peptides, researchers are increasingly turning to bioengineering and rational design. researchgate.net These strategies aim to enhance properties like stability, target affinity, and specificity. mdpi.comnih.gov

Key Bioengineering Strategies:

Amino Acid Substitution: Replacing specific amino acids can improve a peptide's activity or stability. For example, substituting an amino acid in a peptide to increase its net charge has been shown to improve its target specificity. nih.gov

Peptide Stapling: This technique involves introducing a synthetic brace to lock a peptide into its bioactive conformation, which can increase its affinity for its target and improve cell permeability. amazonaws.comacs.org

Cyclization: Creating cyclic peptides can enhance their stability against enzymatic degradation. nih.gov The peptide pLR is a natural example of a cyclic peptide. nih.gov

Incorporation of Non-canonical Amino Acids: The use of unnatural amino acids can introduce novel chemical properties, leading to enhanced stability and function. researchgate.netnih.gov

These engineered peptides hold promise for targeting previously "undruggable" intracellular protein-protein interactions, which are often implicated in disease. mdpi.commedicineinnovates.com

Interactive Table: Peptide Bioengineering Strategies

Strategy Goal Example Application
Amino Acid Substitution Enhance potency and specificity. nih.gov Modifying a leucine-arginine peptide to increase its binding affinity for a specific cancer-related protein.
Peptide Stapling Increase helical stability, cell penetration, and proteolytic resistance. acs.org Developing a stapled version of a leucine-arginine peptide to improve its ability to enter cells and interact with an intracellular target.
Cyclization Improve stability and constrain conformation. nih.gov Creating a cyclic analog of a linear leucine-arginine peptide to increase its half-life in the body.

| Non-canonical Amino Acids | Introduce novel chemical functionalities. researchgate.netnih.gov | Incorporating a halogenated tryptophan to improve the binding potency of a peptide to its target. acs.org |

Q & A

Q. How can SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) be optimized for identifying peptide leucine arginine precursors in proteomic studies?

Methodological Answer: Use LysC or GluC digestion to reduce precursor search space, and incorporate heavy isotopes of leucine and lysine. For example, combining NeuCode Lysine and leucine labeling with GluC digestion reduces candidate peptide sequences by 51.2% through MS1 filtering (mass accuracy, lysine/leucine counts) . Validate results with tools like "AminoAcidCounter" to score isotopologue partners and ensure database correlation at 1% FDR .

What frameworks are recommended for structuring research questions in peptide studies?

Methodological Answer: Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Timeframe) to define variables such as enzyme choice (e.g., LysC vs. GluC) or labeling strategies. For rigor, evaluate feasibility and novelty using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What are best practices for documenting experimental procedures in peptide synthesis or mass spectrometry?

Methodological Answer: Include granular details on reagents (e.g., Sigma-Aldrich L-phenylalanine methyl ester), digestion protocols, and instrument parameters (e.g., m/z tolerance: 20 ppm). Cite prior methods and note modifications to ensure reproducibility .

Q. How are false discovery rates (FDRs) controlled in SILAC-based quantification?

Methodological Answer: Use interference correction algorithms and sum the top 3 peptide precursors for protein quantification. Validate libraries with labeled (e.g., Lys8, Arg10) and label-free versions, removing C-terminal peptides to minimize noise .

Q. What ethical guidelines apply to preclinical studies involving peptide precursors?

Methodological Answer: Adhere to NIH guidelines for animal/cell studies, including detailed reporting of experimental conditions (e.g., housing, statistical methods). Submit preclinical checklists during manuscript review to ensure compliance .

Advanced Research Questions

Q. How can enzyme selection (LysC vs. GluC) minimize precursor search space in mass spectrometry?

Methodological Answer: GluC reduces median candidate sequences to 1 per precursor (vs. 18 for LysC) by leveraging leucine/lysine counts and accurate mass filtering. Experimental validation requires culturing yeast with NeuCode amino acids and analyzing via nanoLC-MS/MS .

Q. What strategies resolve data contradictions in SILAC-based quantification?

Methodological Answer: Combine MS1-level isotopologue counting (e.g., NeuCode labels) with MS/MS validation. For conflicting results, cross-check using alternate enzymes (e.g., Trypsin) or orthogonal techniques like ion mobility spectrometry .

Q. How can computational modeling enhance peptide characterization?

Methodological Answer: Integrate in-silico digests (e.g., simulated yeast proteome libraries) with machine learning to predict peptide behavior. Collaborate with regulatory agencies to align models with FDA guidance on complex generics .

Q. What advanced mass spectrometry techniques improve MS1-based identification accuracy?

Methodological Answer: Implement NeuCode SILAC with dual heavy amino acids (leucine + lysine) and high-resolution instruments (e.g., Orbitrap). Use retention time scheduling and narrow mass windows (e.g., ±0.002 Da) to isolate precursors .

Q. How are analytical challenges in peptide characterization addressed?

Methodological Answer: Employ data-independent acquisition (DIA) with RTwinDIA for enhanced coverage. Optimize collision energy gradients and use spectral libraries enriched with post-translational modification data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.